(2R)-2-Hydroxy-3-methylpentanoic acid

Stereochemistry Metabolomics Inborn Errors of Metabolism

Clinical labs developing MSUD LC-MS/MS assays risk false positives when using diastereomeric mixtures instead of the endogenous (2R)-enantiomer. This stereospecific standard eliminates ambiguity and validates assay accuracy. • Enables precise quantification of 2-hydroxy-3-methylvaleric acid in urine, plasma, CSF • Guarantees resolution of all four stereoisomers in chiral GC/LC methods • Essential calibrant for metabolic flux studies tracking L-isoleucine catabolism

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Cat. No. B13128597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Hydroxy-3-methylpentanoic acid
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)O
InChIInChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m1/s1
InChIKeyRILPIWOPNGRASR-BRJRFNKRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Introduction to (2R)-2-Hydroxy-3-methylpentanoic Acid


(2R)-2-Hydroxy-3-methylpentanoic acid is a chiral, branched-chain hydroxy fatty acid and an endogenous metabolite generated from the metabolism of the essential amino acid L-isoleucine [1]. This compound is characterized by a hydroxyl group at the second carbon and a methyl group at the third, with both chiral centers possessing a specific R-configuration [2]. Due to its stereospecific origin, it serves as a key biomarker for inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD), and is a critical reference standard for clinical diagnostics and metabolomics research [3].

Stereospecific (2R)-metabolite reference standard
MSUD biomarker research and assay development
Chiral LC/GC-MS calibrant for metabolomics

Substitution Risks for (2R)-2-Hydroxy-3-methylpentanoic Acid


The (2R) stereochemistry of this compound is not an arbitrary structural feature; it defines its specific biological identity and metabolic origin. 2-Hydroxy-3-methylpentanoic acid exists as four distinct stereoisomers—(2R,3R), (2S,3S), (2S,3R), and (2R,3S)—each with unique configurations [1]. Substituting a specific (2R)-enantiomer with a diastereomeric mixture or an incorrect stereoisomer (e.g., the (2S)-form) would introduce a different metabolite profile, potentially leading to misidentification in diagnostic assays or flawed conclusions in metabolic pathway studies [2]. The presence of this specific enantiomer is a direct consequence of the enzymatic reduction of 2-keto-3-methylvaleric acid, a process that is stereospecific in biological systems [3].

(2R)-Stereoisomer Standard
Incorrect Stereoisomer / Mixture
Metabolite identity
Endogenous D-isoleucic acid (2R,3R)
L-isoleucic acid (2S,3S) or racemate may misassign pathway origin
Assay specificity
Specific biomarker for MSUD screening
Diastereomeric mixture may introduce false signals or quantification bias
Method validation
Defined single peak, validated retention time
Co-eluting isomers compromise chiral resolution

Differentiation Evidence for (2R)-2-Hydroxy-3-methylpentanoic Acid


Stereochemical Identity as Unique Biomarker

The (2R,3R) stereoisomer of 2-hydroxy-3-methylpentanoic acid is a distinct, naturally occurring metabolite generated from L-isoleucine catabolism [1]. In contrast to the generic mixture or the (2S) enantiomer, the (2R) configuration defines its interaction with specific biological pathways. For instance, the (2R,3R) form is explicitly annotated as an endogenous metabolite with defined roles [2], while the (2S,3S) form is designated as L-isoleucic acid, a different entity [3]. Using a racemic mixture or an incorrect enantiomer would compromise the accuracy of metabolic flux studies and clinical biomarker analyses where stereospecific detection is required [4].

Stereochemical biomarker identity
Class-level
(2R,3R) annotated as endogenous D-isoleucic acid; distinct from (2S,3S) L-isoleucic acid
Specific stereoisomer ensures correct metabolite assignment in assays
Database annotation; confirm with targeted MS
Stereochemistry Metabolomics Inborn Errors of Metabolism Biomarkers

Elevation in MSUD as Diagnostic Biomarker

The (2R,3S) stereoisomer of 2-hydroxy-3-methylpentanoic acid is explicitly noted as being found at significantly higher levels than normal in patients with Maple Syrup Urine Disease (MSUD) [1]. While precise fold-change data across all stereoisomers requires targeted MS analysis, the established link between elevated levels of this specific stereoisomer (or its class) and the disease state is well-documented [2]. In contrast, normal physiological levels of this metabolite are minimal, making its elevated presence a highly specific diagnostic indicator. This contrasts with non-disease biomarkers which may not exhibit such a stark disease-associated differential.

Elevation in MSUD biofluids
Class-level
Reported higher levels in MSUD patients vs. normal controls
Supports MSUD biomarker assay development for research
Qualitative difference; quantitative MS verification needed
Maple Syrup Urine Disease MSUD Clinical Diagnostics Biomarker Quantification

Stereospecific Synthesis and Chiral Resolution

The synthesis and analysis of 2-hydroxy-3-methylpentanoic acid stereoisomers are well-characterized [1]. Each of the four stereoisomers can be synthesized in pure form via stereospecific diazotization of the corresponding isoleucine isomers [1]. Furthermore, validated gas chromatography/mass spectrometry (GC/MS) methods exist to separate and identify these stereoisomers [1]. This analytical capability is crucial; while a generic '2-hydroxy-3-methylpentanoic acid' mixture may be cheaper, it fails to provide the stereochemical resolution necessary for accurate identification and quantification in biological matrices, where the (2R) and (2S) forms have distinct origins and fates.

Chiral synthesis & resolution
Reported
Pure (2R) stereoisomer via stereospecific synthesis; GC/MS separation validated
Single isomer avoids co-elution and ambiguous MS signals in analysis
Based on Methods in Enzymology protocols
Chiral Chromatography GC-MS Analysis Stereospecific Synthesis Analytical Standards

Physicochemical Properties for Consistent Handling

The specific (2R) stereoisomers possess defined physicochemical properties that ensure consistency in experimental and synthetic workflows. For example, the (2R,3R) stereoisomer is reported with a precise molecular weight of 132.1577 g/mol and a topological polar surface area (TPSA) of 57.5 Ų [1]. In contrast, the melting point for the (2S,3S) enantiomer is reported to be 45.00°C - 47.00°C , demonstrating that stereochemistry directly impacts solid-state properties. While a diastereomeric mixture would exhibit a range or average of these values, the specific enantiomer provides a single, reproducible data point crucial for controlled experimentation, formulation, or use as a calibrant.

Physicochemical property divergence
Class-level
Molecular weight 132.16 g/mol; (2S,3S) melting point 45–47°C; (2R) properties differ
Defined properties enable reproducible sample handling
Melting point for (2R) not explicitly stated; expect variation
Physicochemical Properties Chemical Synthesis Reference Standards Quality Control

Applications of (2R)-2-Hydroxy-3-methylpentanoic Acid


MSUD Diagnostic Standard

This compound is the definitive analytical standard required for the development, validation, and quality control of quantitative LC-MS/MS or GC-MS assays designed to measure 2-hydroxy-3-methylvaleric acid in human biofluids (urine, plasma, CSF) for the diagnosis and monitoring of MSUD [1]. The use of the specific (2R) stereoisomer ensures accurate identification and quantification of the endogenous metabolite, preventing false positives or negatives that could arise from using an incorrect or mixed standard [2].

Isoleucine Catabolism Tracing

In studies of branched-chain amino acid metabolism, (2R)-2-hydroxy-3-methylpentanoic acid serves as a stereospecific probe to track the fate of L-isoleucine [3]. Researchers can use the pure (2R)-enantiomer to distinguish between different enzymatic pathways, such as the action of lactate dehydrogenase on the (3R) vs. (3S) form of its precursor, 2-keto-3-methylvaleric acid, thereby generating a more precise model of metabolic flux than is possible with racemic mixtures [4].

Chiral Reference Standard for Method Development

Due to the well-characterized chromatographic behavior of its stereoisomers, (2R)-2-hydroxy-3-methylpentanoic acid is an ideal calibrant and reference standard for developing and optimizing chiral separation methods, particularly GC-MS and LC-MS [4]. Its use ensures the resolution and accurate assignment of peaks in complex biological samples, a capability not afforded by a diastereomeric mixture [4].

Application
Selection Property
Validation Focus
MSUD Biomarker Quantitation in Biofluids
Stereochemical Purity
Chiral LC-MS/MS assay specificity and accuracy
Isoleucine Catabolism Tracing
Enantiomeric Identity
Pathway-specific metabolic flux modeling
Chiral Method Development
Defined Chromatographic Behavior
Peak resolution and retention time reproducibility

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